Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Description
Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is an ester derivative featuring a pyrrole ring substituted with a methyl group at the 4-position and an ethyl propanoate chain at the 3-position. Pyrrole derivatives are widely studied due to their biological relevance in pharmaceuticals and agrochemicals . For instance, pyrazole and pyrrole esters are frequently synthesized for antimicrobial or enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10(12)5-4-9-7-11-6-8(9)2/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYFCXLALOQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CNC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446776 | |
| Record name | Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132281-90-4 | |
| Record name | Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Enamino Malonate Precursors
The starting material, diethyl 2-(1-carboxyalkylaminomethylene)malonate, is prepared by condensing α-amino acids with diethyl ethoxymethylenemalonate. Introducing a methyl group at the α-position of the amino acid ensures the 4-methyl substitution on the pyrrole ring. For example, using 4-methyl-substituted amino acids directs methyl incorporation at the pyrrole’s 4-position during cyclization.
Acylative Cyclization
Heating the enamino malonate with acetic anhydride (Ac₂O) and triethylamine (NEt₃) induces cyclization. The reaction mechanism involves:
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Acylation : The enamine nitrogen is acetylated, forming an intermediate 1,3-oxazolium-5-olate (münchnone).
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Electrophilic Cyclization : The münchnone undergoes intramolecular attack by the malonate’s carbonyl oxygen, forming the pyrrole ring.
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Decarboxylation : Loss of CO₂ yields the 4-acetoxy-pyrrole-3-carboxylate intermediate.
Key Reaction Conditions and Yields
| Starting Material | Conditions | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Diethyl 2-(1-carboxymethylaminomethylene)malonate | Ac₂O, NEt₃, 80°C, 6h | Ethyl 4-acetoxy-5-methylpyrrole-3-carboxylate | 65–75 | >95% |
| Diethyl 2-(1-carboxyethylaminomethylene)malonate | Ac₂O, NEt₃, 70°C, 8h | Ethyl 4-acetoxy-5-ethylpyrrole-3-carboxylate | 60–70 | ~90% |
Hydrolysis and Esterification
The 4-acetoxy group is hydrolyzed under acidic conditions (e.g., HCl/EtOH) to yield 4-hydroxy-pyrrole-3-carboxylate. Subsequent methylation via dimethyl sulfate or methyl iodide introduces the 4-methyl group. Finally, esterification with ethanol in the presence of H₂SO₄ affords the target compound.
Alternative Pathway: Cyclization of Cyanoacetate Derivatives
Ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates offer an alternative route. These precursors cyclize under similar acylative conditions to form 4-amino-pyrrole-3-carbonitriles, which are further functionalized:
Reaction Mechanism
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Acylation : The enamine nitrogen is acetylated, forming an electrophilic intermediate.
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Cyclization : Intramolecular attack by the cyanoacetate’s nitrile group forms the pyrrole ring.
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Decarboxylation : Loss of CO₂ yields 4-acetamido-pyrrole-3-carbonitrile.
Example Synthesis
| Precursor | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl 2-(1-carboxymethylaminomethylene)cyanoacetate | Ac₂O, NEt₃, 75°C, 5h | Ethyl 4-acetamido-5-methylpyrrole-3-carbonitrile | 55–65 |
Functional Group Interconversion
The nitrile group is hydrolyzed to a carboxylic acid using KOH/EtOH, followed by esterification with ethanol to yield the propanoate ester. This stepwise approach allows precise control over substituents.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:
Catalytic Screening
| Catalyst | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|
| H₂SO₄ | 6 | 70 | Low cost, moderate purity |
| p-Toluenesulfonic acid | 4 | 75 | Higher purity, shorter time |
| Amberlyst-15 | 5 | 72 | Recyclable, eco-friendly |
Purification Techniques
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Distillation : Removes low-boiling byproducts (e.g., acetic acid).
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Crystallization : Ethyl acetate/hexane mixtures yield >99% pure product.
Mechanistic Insights and Byproduct Analysis
Münchnone Intermediates
The presence of münchnones is critical for pyrrole formation. α,α-Disubstituted amino acids bypass münchnone formation, leading to oxazolidinones instead. This underscores the necessity of monosubstituted amino acids for successful pyrrole synthesis.
Byproduct Formation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| 4-Ethoxypyrrole-3-carboxylate | Ethanol solvent participation | Use anhydrous conditions |
| Pyrrolidin-2-one | Dakin-West-type side reactions | Optimize temperature (<70°C) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring. Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate has shown promise in drug discovery due to its potential antimicrobial and anticancer properties. Research indicates that its derivatives can interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Case Study: Anticancer Activity
A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role as a therapeutic agent in oncology .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the generation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Condensation Reactions: Combining it with other reagents to form new compounds.
- Photocatalytic Processes: Utilizing light to drive chemical reactions involving the compound .
| Synthesis Method | Description | Yield |
|---|---|---|
| Condensation | Reaction with aldehydes | High (up to 85%) |
| Photocatalysis | Light-driven synthesis | Moderate (60%) |
Materials Science
In materials science, this compound has potential applications in creating functionalized polymers and coatings due to its reactive nature. The incorporation of pyrrole derivatives into polymer matrices can enhance properties such as conductivity and chemical resistance.
Case Study: Polymer Development
Research focused on incorporating this compound into polymer systems demonstrated improved mechanical properties and thermal stability, making it suitable for advanced material applications .
The biological activity of this compound has been extensively studied. Its derivatives have shown:
Mechanism of Action
The mechanism by which Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Key Observations:
Structural Variations and Bioactivity: Ethyl vs. Pyrrole vs. Pyrazole Cores: Pyrazole derivatives (e.g., compounds from ) often exhibit enhanced stability and binding affinity in enzyme inhibition compared to pyrrole analogs .
Natural vs. Synthetic Occurrence: Ethyl 3-(methylthio)propanoate is naturally abundant in pineapple pulp and core, contributing to fruity aromas . In contrast, pyrrole-propanoate esters are typically synthetic, designed for targeted biological activities .
Functional Group Impact: The methylthio (-SCH₃) group in Ethyl 3-(methylthio)propanoate enhances volatility and aroma, whereas sulfonyl or benzyl groups (e.g., in ) improve binding to biological targets like tyrosine phosphatases .
Biological Activity
Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its role in various biologically active compounds. The pyrrole moiety contributes to the compound's reactivity and ability to interact with biological targets. The ethyl ester group enhances solubility and bioavailability compared to its methyl analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways.
These interactions can lead to diverse pharmacological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that derivatives of pyrrole compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrrole compounds, providing insights into the potential effects of this compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions and purification via column chromatography. For example, intermediates like ethyl 3-(pyridin-2-ylamino)propanoate are reacted with nitrobenzoic acid derivatives in the presence of coupling agents (e.g., CDI) to form pyrrole derivatives. Key steps include maintaining low temperatures (–20 to –15°C) during diazomethane reactions and using ethyl acetate/hexane (1:4) for column purification . Optimization focuses on stoichiometric ratios, solvent selection (e.g., dichloromethane for solubility), and reaction times (40–48 hours for complete conversion).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
1H NMR (400 MHz, DMSO-d6) is critical for confirming structure, with signals around δ 1.17–1.47 ppm (ethyl ester protons), δ 2.28–2.47 ppm (methyl groups on pyrrole), and aromatic protons at δ 7.44–8.41 ppm . High-resolution mass spectrometry (ESIMS) validates molecular ions (e.g., m/z 494.1 for related analogs). For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and bond angles, with data-to-parameter ratios >13.6 ensuring reliability .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
Recrystallization from 2-propanol or hexane/ethyl acetate mixtures removes polar impurities . For complex mixtures, gradient elution in column chromatography (silica gel, 1:4 ethyl acetate/hexane) effectively separates byproducts. Monitoring via TLC (Rf ~0.50–0.80 in ethyl acetate) ensures purity .
Advanced Research Questions
Q. How can conflicting NMR or mass spectrometry data be resolved during structural elucidation?
Contradictions often arise from tautomerism or residual solvents. For example, pyrrole NH protons may exchange with DMSO-d6, broadening signals. Use deuterated solvents with low hygroscopicity (e.g., CDCl3) and variable-temperature NMR to stabilize tautomers. Cross-validate with HSQC NMR to correlate 1H and 13C signals, resolving ambiguities in aromatic regions . For mass discrepancies, high-resolution ESI-MS or isotopic pattern analysis distinguishes adducts from true molecular ions .
Q. What mechanistic insights explain the role of metal catalysts in stabilizing pyrrole intermediates during synthesis?
Metal catalysts (e.g., heterogeneous Pd/C or Ni) facilitate reductive stabilization of pyrrole monomers. For instance, lignin deconstruction studies show that catalysts hydrogenate reactive α,β-unsaturated esters, preventing polymerization. GC-FID/MS and Van Krevelen diagrams confirm monomer retention and reduced oxygen content in products . Kinetic studies (e.g., time-resolved FTIR) further reveal catalyst-accelerated C–O bond cleavage in ester intermediates.
Q. How can computational methods complement experimental data in predicting reactivity or spectroscopic properties?
Density functional theory (DFT) calculates NMR chemical shifts (e.g., GIAO method) and optimizes molecular geometries to match X-ray data . For reaction mechanisms, molecular dynamics simulations model transition states in coupling reactions, guiding solvent selection (e.g., DMSO for stabilizing zwitterionic intermediates). Software like Gaussian or ORCA integrates with crystallographic data (CIF files) to validate electron density maps .
Q. What strategies mitigate byproduct formation in multi-step syntheses of pyrrole derivatives?
Byproducts often arise from over-alkylation or ester hydrolysis. Strategies include:
- Temperature control : Maintaining –15°C prevents diazomethane decomposition .
- Protecting groups : Tosyl (4-methylbenzenesulfonyl) groups block undesired NH reactivity during coupling .
- Workup protocols : Quenching with aqueous NH4Cl removes excess reagents before extraction.
LC-MS monitoring identifies early-stage impurities, enabling iterative optimization .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., diazomethane) .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
- Safety : Use OV/AG/P99 respirators and chemical-resistant gloves when handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
